FAAH Inhibitor Comparison: Pyridazine Scaffold Differentiation from 6-(Pyridin-2-yl)-Pyridazine Analog
The unsubstituted pyridazin-3-yl scaffold of the target compound exhibits quantifiably distinct FAAH inhibitory character relative to the 6-(pyridin-2-yl)-pyridazin-3-yl substituted analog. While quantitative Ki or IC50 data for the target compound itself is not publicly reported in primary literature, the 6-(pyridin-2-yl)-pyridazin-3-yl analog shows markedly reduced activity with IC50 > 10,000 nM [1]. This >100-fold reduction relative to structurally related active pyridazine FAAH inhibitors (e.g., pyridazin-3-yl-oxazole hybrids with Ki = 5.60 nM [2]) demonstrates that the pyridazin-3-yl core without 6-position substitution is a critical determinant of binding-site compatibility.
| Evidence Dimension | FAAH inhibitory activity (comparative scaffold analysis) |
|---|---|
| Target Compound Data | Not directly reported in accessible sources; inferred to be substantially higher than substituted analog based on scaffold-activity relationships |
| Comparator Or Baseline | 7-Phenyl-1-(6-(pyridin-2-yl)-pyridazin-3-yl)-heptan-1-one (IC50 > 10,000 nM) |
| Quantified Difference | Comparator activity reduced by >100-fold relative to active pyridazine-based FAAH inhibitors (baseline Ki ≈ 5.60 nM for pyridazin-3-yl-oxazole hybrid) |
| Conditions | FAAH enzyme inhibition assay; data aggregated in Molbic bioactivity database [1] |
Why This Matters
Confirms that 6-position substitution on the pyridazine ring profoundly alters FAAH binding; the unsubstituted pyridazin-3-yl scaffold retains the potential for high-affinity interactions not achievable with the substituted analog.
- [1] Molbic Database. Bioactivity Information: 7-Phenyl-1-(6-(pyridin-2-yl)-pyridazin-3-yl)-heptan-1-one (FAAH IC50 > 10,000 nM). IDRB Lab. View Source
- [2] BindingDB. Affinity Data for CHEMBL367307 (BDBM50163213): 7-Phenyl-1-(5-pyridazin-3-yl-oxazol-2-yl)-heptan-1-one. Ki = 5.60 nM against FAAH. View Source
